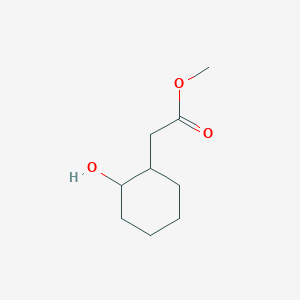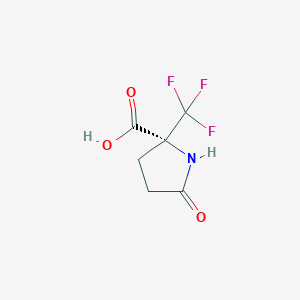![molecular formula C11H20N2O2 B13074837 tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13074837.png)
tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate: is a spirocyclic compound that features a unique structural motif. This compound is part of a class of sterically constrained amino acids, which are of significant interest in the fields of chemistry, biochemistry, and drug design due to their rigid molecular frameworks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate involves constructing the spirocyclic scaffold through ring closure reactions. One efficient method includes the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . Another approach involves the reduction of nitrile intermediates with lithium aluminum hydride, followed by spontaneous displacement reactions to form the azaspiro[3.3]heptane derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthetic routes have been developed, which involve the use of bifunctional intermediates for further selective derivation on the azetidine and cyclobutane rings .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield primary amines, while oxidation reactions can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biochemistry: Investigated for its potential as a ligand for various biological targets due to its rigid structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The rigid structure of the compound allows for precise binding to biological targets, potentially leading to pronounced biological activity . The exact molecular pathways and targets are still under investigation, but the compound’s steric constraints are believed to play a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
- 2-aminoisobutyric acid
- 2-azetidinecarboxylic acid
- 2,4-methanoproline
Comparison: tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its spirocyclic structure, which provides a rigid framework not commonly found in natural amino acids . This rigidity can lead to more efficient and selective interactions with biological targets, making it a valuable compound in drug design and other scientific research applications .
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12/h8H,4-7,12H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
UXISSJKZFYQLHL-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC[C@H]2N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


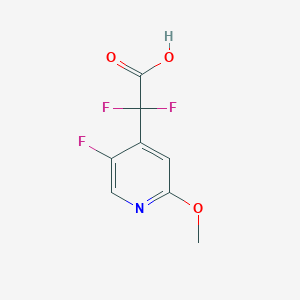
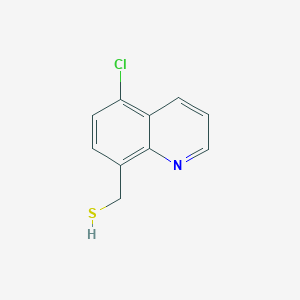

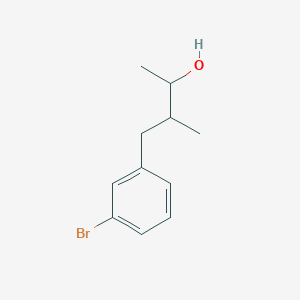

![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)

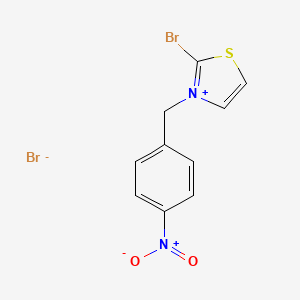
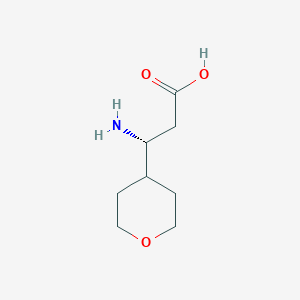


![4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13074815.png)
